molecular formula C14H20N2OS B4850422 N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide

N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide

Cat. No. B4850422
M. Wt: 264.39 g/mol
InChI Key: JJSRWHRMNLSUCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide, also known as BCT-197, is a small molecule inhibitor that has shown potential in the treatment of cancer and inflammation. BCT-197 belongs to the family of thioamides and has a unique structure that allows it to target specific cellular pathways.

Mechanism of Action

N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide exerts its effects by inhibiting the activity of the enzyme porcupine, which is involved in the Wnt/β-catenin signaling pathway. This pathway plays a critical role in the regulation of cell proliferation, differentiation, and apoptosis. By inhibiting porcupine, N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide blocks the secretion of Wnt ligands, which are required for the activation of the pathway. This results in the inhibition of cancer cell growth and the reduction of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has been shown to have a potent anti-cancer effect in various cancer cell lines, including colorectal, breast, and lung cancer. In addition, N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has been shown to reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in the treatment of inflammatory diseases. N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has also been shown to have a good safety profile, with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has several advantages for lab experiments, including its ease of synthesis and good safety profile. However, N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide is a relatively new compound, and its mechanism of action is not fully understood. In addition, N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide. One potential direction is the development of more potent and selective porcupine inhibitors. In addition, the combination of N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide with other anti-cancer agents may enhance its efficacy and reduce the risk of drug resistance. Furthermore, the study of N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide in animal models of inflammatory diseases may provide insights into its potential use in the treatment of these diseases. Finally, the development of more soluble forms of N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide may expand its use in various experiments.

Scientific Research Applications

N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has been extensively studied for its potential use in cancer and inflammation treatment. In cancer, N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has been shown to inhibit the growth of cancer cells by targeting the Wnt/β-catenin signaling pathway. This pathway is frequently dysregulated in cancer and is involved in cell proliferation, differentiation, and apoptosis. N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

N-(benzylcarbamothioyl)-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-14(2,3)9-12(17)16-13(18)15-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSRWHRMNLSUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC(=S)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793082
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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